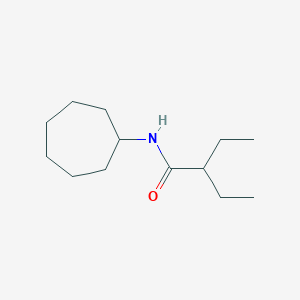
1-(2-chlorobenzyl)-4-pentanoylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-pentanoylpiperazine, also known as CPP or 1-CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of action of different compounds.
Mecanismo De Acción
1-(2-chlorobenzyl)-4-pentanoylpiperazine's mechanism of action is not fully understood, but it is believed to interact with the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels and receptors. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to modulate the activity of different receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium homeostasis, and the induction of apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine in lab experiments is its ability to selectively interact with the sigma-1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological processes. However, one of the limitations of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 1-(2-chlorobenzyl)-4-pentanoylpiperazine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of more selective sigma-1 receptor ligands, and the exploration of its role in other physiological processes such as pain perception and mood regulation.
In conclusion, 1-(2-chlorobenzyl)-4-pentanoylpiperazine is a valuable tool for scientific research due to its ability to interact with the sigma-1 receptor and modulate different physiological processes. While there is still much to learn about its mechanism of action and potential therapeutic applications, 1-(2-chlorobenzyl)-4-pentanoylpiperazine has already contributed significantly to our understanding of the sigma-1 receptor and its role in different physiological processes.
Métodos De Síntesis
1-(2-chlorobenzyl)-4-pentanoylpiperazine can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2-chlorobenzyl chloride with 4-pentanoylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used in a wide range of scientific research applications due to its ability to interact with different receptors in the body. Some of the areas of research where 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used include neuroscience, pharmacology, and toxicology. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULZOPUSNQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5050999.png)
![2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5051006.png)
![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)



![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)
